molecular formula C11H11ClO3S B13158832 8-ethyl-2H-chromene-3-sulfonyl chloride

8-ethyl-2H-chromene-3-sulfonyl chloride

Cat. No.: B13158832
M. Wt: 258.72 g/mol
InChI Key: FRLQSLKCZNBVBV-UHFFFAOYSA-N
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Description

8-Ethyl-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClO3S It belongs to the class of chromene derivatives, which are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-2H-chromene-3-sulfonyl chloride typically involves the chlorosulfonation of chromene derivatives. One common method includes the reaction of chromene with chlorosulfonic acid at low temperatures (0°C) to yield the sulfonyl chloride derivative . This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-ethyl-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes, thereby blocking their activity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 8-Ethyl-2H-chromene-3-sulfonyl chloride is unique due to its specific ethyl and sulfonyl chloride substituents, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it may offer advantages in terms of selectivity and potency in its applications .

Properties

Molecular Formula

C11H11ClO3S

Molecular Weight

258.72 g/mol

IUPAC Name

8-ethyl-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C11H11ClO3S/c1-2-8-4-3-5-9-6-10(16(12,13)14)7-15-11(8)9/h3-6H,2,7H2,1H3

InChI Key

FRLQSLKCZNBVBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1OCC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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